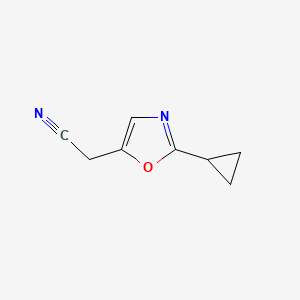
Methyl-4-(2-(2-Chlor-6-fluorobenzamido)ethyl)piperazin-1-carboxylat-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H20Cl2FN3O3 and its molecular weight is 380.24. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Methyl-4-(2-(2-Chlor-6-fluorobenzamido)ethyl)piperazin-1-carboxylat-Hydrochlorid:
Antibakterielle und Antimykotische Mittel
This compound hat sich als potenzielles antibakterielles und antimykotisches Mittel erwiesen. Seine Struktur ermöglicht es ihm, mit bakteriellen und Pilzzellmembranen zu interagieren, wodurch deren Integrität gestört wird und zum Zelltod führt. Dies macht es zu einem Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika .
Krebsforschung
Diese Verbindung wird auf ihre krebshemmenden Eigenschaften untersucht. Ihre Fähigkeit, zelluläre Prozesse in Krebszellen zu stören, wie z. B. DNA-Replikation und -Reparatur, macht sie zu einem vielversprechenden Kandidaten für die Krebstherapie. Forscher untersuchen ihre Wirksamkeit gegen verschiedene Krebszelllinien, um gezielte Krebsbehandlungen zu entwickeln .
Neuroprotektive Mittel
Die Forschung hat gezeigt, dass diese Verbindung neuroprotektive Wirkungen haben könnte. Sie kann Neuronen möglicherweise vor Schäden schützen, die durch oxidativen Stress und Neuroinflammation verursacht werden, die bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson häufig auftreten. Dies eröffnet Möglichkeiten für die Verwendung bei der Entwicklung von Behandlungen für diese Erkrankungen .
Entzündungshemmende Anwendungen
Die Struktur der Verbindung ermöglicht es ihr, Entzündungswege zu modulieren und die Produktion von pro-inflammatorischen Zytokinen zu reduzieren. Dies macht sie zu einem potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung .
Antivirenforschung
This compound wird auf seine antiviralen Eigenschaften untersucht. Seine Fähigkeit, die Virusreplikation zu hemmen und die virale Proteinsynthese zu stören, macht es zu einem potenziellen Kandidaten für die Entwicklung antiviraler Medikamente gegen Viren wie Influenza und HIV .
Arzneimittel-Abgabesysteme
Die chemischen Eigenschaften der Verbindung machen sie für die Verwendung in Arzneimittel-Abgabesystemen geeignet. Sie kann verwendet werden, um Prodrugs zu erzeugen, die die Bioverfügbarkeit und die gezielte Abgabe von therapeutischen Wirkstoffen verbessern. Diese Anwendung ist besonders nützlich, um die Wirksamkeit verschiedener Medikamente zu verbessern und deren Nebenwirkungen zu reduzieren .
Enzyminhibition Studien
Forscher untersuchen diese Verbindung als Enzyminhibitor. Ihre Fähigkeit, an spezifische Enzyme zu binden und diese zu hemmen, die an Krankheitswegen beteiligt sind, macht sie zu einem wertvollen Werkzeug bei der Untersuchung von Enzymfuktionen und der Entwicklung enzym-gerichteter Therapien .
Pharmakokinetische Studien
Die Verbindung wird auch in pharmakokinetischen Studien verwendet, um ihre Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungs- (ADME-) Eigenschaften zu verstehen. Diese Studien sind entscheidend, um die Eignung der Verbindung als Medikamentenkandidat zu beurteilen und ihr therapeutisches Potenzial zu optimieren .
Eigenschaften
IUPAC Name |
methyl 4-[2-[(2-chloro-6-fluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O3.ClH/c1-23-15(22)20-9-7-19(8-10-20)6-5-18-14(21)13-11(16)3-2-4-12(13)17;/h2-4H,5-10H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLLBGBQTQJSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide](/img/structure/B2547981.png)
![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)
![1-(ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2547984.png)


![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)

![3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea](/img/structure/B2547990.png)



